Castanospermine is a natural product found in Alexa canaracunensis, Alexa grandiflora, and other organisms with data available.
Castanospermine
CAS No.: 79831-76-8
VCID: VC21323223
Molecular Formula: C8H15NO4
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.

Description |
Castanospermine is a polyhydroxylated indolizidine alkaloid isolated from the Australian plant Castanospermum australe. It is known for its potent inhibitory effects on various glucosidases, which are enzymes involved in carbohydrate metabolism. This compound has been extensively studied for its potential therapeutic applications, including antiviral and antidiabetic properties. Mechanism of ActionCastanospermine acts by inhibiting the processing of N-linked carbohydrates, which is essential for the proper folding and secretion of proteins. This mechanism is particularly relevant in viral infections, where it disrupts the maturation of viral envelope proteins, thereby inhibiting viral replication. Table 1: Inhibition of Glucosidases by Castanospermine
Table 2: Antiviral Activity of Castanospermine
Diabetes TreatmentCastanospermine and its derivatives are being explored as potential treatments for diabetes due to their ability to inhibit alpha-glucosidases, which are involved in carbohydrate digestion. This inhibition can help manage blood sugar levels by slowing down glucose absorption. Viral InfectionsBeyond dengue virus, castanospermine's antiviral properties make it a candidate for treating other viral infections. Its mechanism of disrupting protein processing could be beneficial in managing diseases caused by viruses that rely on similar processing pathways. Pompe DiseasePompe disease is a genetic disorder caused by the deficiency of acid alpha-glucosidase. Castanospermine's ability to inhibit glucosidases might offer insights into managing this condition, although its direct application is still speculative. Recent DevelopmentsRecent studies have focused on synthesizing fluorinated derivatives of castanospermine, which have shown promising results as potent and specific alpha-glucosidase inhibitors. These derivatives could enhance the therapeutic potential of castanospermine by improving its specificity and efficacy. Table 3: Fluorinated Derivatives of Castanospermine
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CAS No. | 79831-76-8 | |||||||||||||||||||||||
Product Name | Castanospermine | |||||||||||||||||||||||
Molecular Formula | C8H15NO4 | |||||||||||||||||||||||
Molecular Weight | 189.21 g/mol | |||||||||||||||||||||||
IUPAC Name | (1S,6S,7R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol | |||||||||||||||||||||||
Standard InChI | InChI=1S/C8H15NO4/c10-4-1-2-9-3-5(11)7(12)8(13)6(4)9/h4-8,10-13H,1-3H2/t4-,5-,6+,7+,8+/m0/s1 | |||||||||||||||||||||||
Standard InChIKey | JDVVGAQPNNXQDW-TVNFTVLESA-N | |||||||||||||||||||||||
Isomeric SMILES | C1CN2C[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)O | |||||||||||||||||||||||
SMILES | C1CN2CC(C(C(C2C1O)O)O)O | |||||||||||||||||||||||
Canonical SMILES | C1CN2CC(C(C(C2C1O)O)O)O | |||||||||||||||||||||||
Synonyms | 1,6,7,8-tetrahydroxyoctahydroindolizine 1-epicastanospermine 6,7-diepicastanospermine 6-epicastanospermine castanospermine castinospermine |
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Reference | Kazmi et al., 2018. A new entry into the portfolio of α-glucosidase inhibitors as potent therapeutics for type 2 diabetes: Design, bioevaluation and one-pot multi-component synthesis of diamine-bridged coumarinyl oxadiazole conjugates. Bioorganic Chemistry 77:190-202. Botta et al., 2018. Drug repurposing approaches to fight Dengue virus infection and related diseases. Frontiers in Bioscience 23:997-1019. |
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PubChem Compound | 54445 | |||||||||||||||||||||||
Last Modified | Aug 15 2023 |
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